REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].CO.[CH2:6]([O:8][C:9]([C:11]1[CH:15]=[C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)[N:13]([C:22]2[N:23]=[N:24][C:25](Cl)=[CH:26][CH:27]=2)[N:12]=1)=[O:10])C>CO>[CH3:6][O:8][C:9]([C:11]1[CH:15]=[C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)[N:13]([C:22]2[N:23]=[N:24][C:25]([O:2][CH3:1])=[CH:26][CH:27]=2)[N:12]=1)=[O:10] |f:0.1.2|
|
Name
|
Sodium methoxide methanol
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
1-(6-chloro-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-carboxylic acid ethyl ester
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NN(C(=C1)C1=NC=CC=C1)C=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heat for 2 hours
|
Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in air
|
Type
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CUSTOM
|
Details
|
The reaction solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned by use of ethyl acetate and saturated aqueous sodium hydrogencarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate anhydrate
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified through silica gel chromatography (ethyl acetate-hexane)
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=NN(C(=C1)C1=NC=CC=C1)C=1N=NC(=CC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |